![molecular formula C8H10O2 B2510333 Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid CAS No. 1800541-65-4](/img/structure/B2510333.png)
Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Bicyclic Compounds : Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid derivatives are key intermediates in synthesizing various bicyclic compounds. For instance, the synthesis of novel, chiral bicyclo[3.1.0]hex-2-ene amino acid derivatives has been developed using similar bicyclic structures, proving valuable in medicinal chemistry (Stadler, 2015).
Catalysis in Polymerization : These bicyclic compounds have been used as monomers in Pd(II)-catalyzed homo- and copolymerizations to produce cycloaliphatic polyolefins with functional groups (Mathew, Reinmuth, Melia, Swords, & Risse, 1996).
Photoresist Materials for Lithography : Alicyclic polymers derived from such bicyclic structures have been synthesized for use as 193 nm photoresist materials. These resins exhibit high solubility in organic solvents and a wide range of glass transition temperatures, making them suitable for lithographic applications (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).
Conformational Studies : Investigations into the crystal and molecular structures of related bicyclic compounds, such as bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid, have provided insights into bond distances, angles, and hydrogen bonding in these systems (Pfluger, Harlow, & Simonsen, 1973).
Biocatalysis : Bicyclo[3.2.0]heptane derivatives, closely related to this compound, have been prepared using lipase-catalyzed resolutions, demonstrating the potential for biocatalytic applications in the synthesis of chiral compounds (Klempier, Geymayer, Stadler, Faber, & Giengl, 1990).
Safety and Hazards
properties
IUPAC Name |
bicyclo[3.2.0]hept-6-ene-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-2-1-3-6(5)7/h4-6H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXLKYZFCYGALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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